1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole
Overview
Description
The compound “1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Ju (2014) details an expedient route for pyrazole synthesis, highlighting techniques relevant to the synthesis of related compounds, including 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole.
Catalytic Applications : Magubane et al. (2017) explored the use of related pyrazolyl compounds in asymmetric transfer hydrogenation of ketones, suggesting potential catalytic applications for 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole in similar chemical processes (Magubane et al., 2017).
Photoinduced Reactions : Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridines, closely related to the compound , uncovered insights into photoinduced proton transfer, potentially applicable to 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole (Vetokhina et al., 2012).
Pharmacological and Biological Applications
Antimicrobial Activity : A study by Asif et al. (2021) on derivatives of 1H-pyrazole, a core structure in 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole, indicated their efficacy as antimicrobial agents, suggesting potential biological applications for the compound (Asif et al., 2021).
Anticancer Properties : Research by Alam et al. (2016) on pyrazole derivatives revealed their potential as anticancer agents, indicating a possible direction for the use of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole in cancer research (Alam et al., 2016).
Melanogenesis Inhibition : Kikuchi et al. (2015) found that pyrazole-alkaloids from watermelon seeds, structurally similar to 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole, exhibited melanogenesis inhibitory activity, suggesting a potential application in dermatological research (Kikuchi et al., 2015).
Materials Science and Catalysis
Catalysis in Olefin Epoxidation : Figueiredo et al. (2012) discussed the use of a pyrazolylpyridine-molybdenum oxide composite as a catalyst for olefin epoxidation, providing insights into potential catalytic roles for 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole (Figueiredo et al., 2012).
Application in Polymer Light-Emitting Diodes : Tang et al. (2014) synthesized novel iridium(III) complexes with a pyrazolylpyridine derivative for use in polymer light-emitting diodes, suggesting potential electronic applications for related compounds like 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole (Tang et al., 2014).
Ethylene Oligomerization : Nyamato et al. (2015) investigated the use of pyrazolylpyridinamine nickel(II) complexes in ethylene oligomerization, indicating possible industrial applications for related compounds (Nyamato et al., 2015).
Future Directions
properties
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-6-11(5-1)8-9-12-7-3-4-10-12/h3-4,7H,1-2,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQRZIGPRFEDSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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